

# 1,3-Dimethyl-2-propoxybenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919

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An Examination of a Sparsely Documented Aromatic Ether

## Abstract

**1,3-Dimethyl-2-propoxybenzene**, a substituted aromatic ether, presents a case of limited scientific documentation despite its presence in chemical databases and commercial inventories. This technical guide synthesizes the currently available information regarding its discovery, history, synthesis, and physicochemical properties. While a definitive historical account of its first synthesis remains elusive, the compound is understood to be preparable via the Williamson ether synthesis, a cornerstone of classic organic chemistry. This guide provides a putative synthesis protocol based on this established method. Physicochemical data, including spectroscopic information, have been aggregated from various sources to offer a foundational understanding of the compound. Notably, there is a significant absence of published research on the biological activity, pharmacological properties, or any involvement in signaling pathways of **1,3-Dimethyl-2-propoxybenzene**. This document thus serves not only as a summary of known facts but also as an indicator of the considerable knowledge gaps that exist for this particular chemical entity, highlighting potential avenues for future research.

## Introduction

**1,3-Dimethyl-2-propoxybenzene**, also known as 2,6-dimethylphenyl propyl ether, is an organic compound belonging to the class of aromatic ethers. Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2. Despite its straightforward structure and the long-established chemistry of ether

synthesis, a thorough review of scientific literature reveals a surprising scarcity of detailed research on this specific molecule. It is commercially available and finds application as a solvent and as a fragrance ingredient, suggesting some level of industrial relevance.[1] However, in-depth studies elucidating its discovery, detailed experimental characterization, and potential biological effects are not readily available in the public domain. This guide aims to consolidate the fragmented information that exists and to provide a framework for its synthesis and basic characterization, while clearly delineating the areas where scientific knowledge is lacking.

## History and Discovery

A definitive historical account of the first synthesis and discovery of **1,3-Dimethyl-2-propoxybenzene** could not be located in the searched scientific literature. The compound is not associated with a prominent discovery or a landmark study. It is likely that its synthesis was first achieved as part of broader investigations into the properties of aromatic ethers or as an analogue of more common compounds. The Williamson ether synthesis, developed in the mid-19th century, provides a classical and highly probable route for its preparation from readily available precursors.[2][3][4][5] The lack of a specific discovery narrative suggests that the compound may have been synthesized and cataloged without extensive further investigation of its properties.

## Synthesis

The most plausible and widely applicable method for the synthesis of **1,3-Dimethyl-2-propoxybenzene** is the Williamson ether synthesis.[2][3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of **1,3-Dimethyl-2-propoxybenzene**, the synthesis would proceed by the reaction of the sodium salt of 2,6-dimethylphenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[6]

## Putative Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and has not been directly extracted from a specific publication on **1,3-Dimethyl-2-propoxybenzene** due to the absence of such literature.

## Materials:

- 2,6-Dimethylphenol
- Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide, potassium carbonate)
- 1-Bromopropane or 1-Iodopropane
- Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

## Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous aprotic solvent.
- To this solution, carefully add a stoichiometric equivalent of a strong base (e.g., sodium hydride) portion-wise to form the sodium 2,6-dimethylphenoxide in situ. The reaction is typically exothermic and may involve the evolution of hydrogen gas if sodium hydride is used.
- Once the formation of the alkoxide is complete, add a slight excess of the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (typically between 50-100 °C) and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).<sup>[3]</sup>
- Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

- Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
- Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **1,3-Dimethyl-2-propoxybenzene** by vacuum distillation or column chromatography.

## Physicochemical Properties

The physicochemical properties of **1,3-Dimethyl-2-propoxybenzene** have been compiled from various chemical databases.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	<a href="#">[7]</a>
Molecular Weight	164.24 g/mol	<a href="#">[7]</a>
CAS Number	61144-80-7	<a href="#">[7]</a>
Appearance	Colorless to yellowish liquid	<a href="#">[1]</a>
Odor	Characteristic aromatic odor	<a href="#">[1]</a>
Exact Mass	164.120115 g/mol	<a href="#">[7]</a>
XLogP3	3.9	<a href="#">[7]</a>
Topological Polar Surface Area	9.2 Å <sup>2</sup>	<a href="#">[7]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[7]</a>
Rotatable Bond Count	3	<a href="#">[7]</a>

## Spectroscopic Data

While detailed spectral analyses from primary literature are unavailable, some spectroscopic data can be found in public databases.

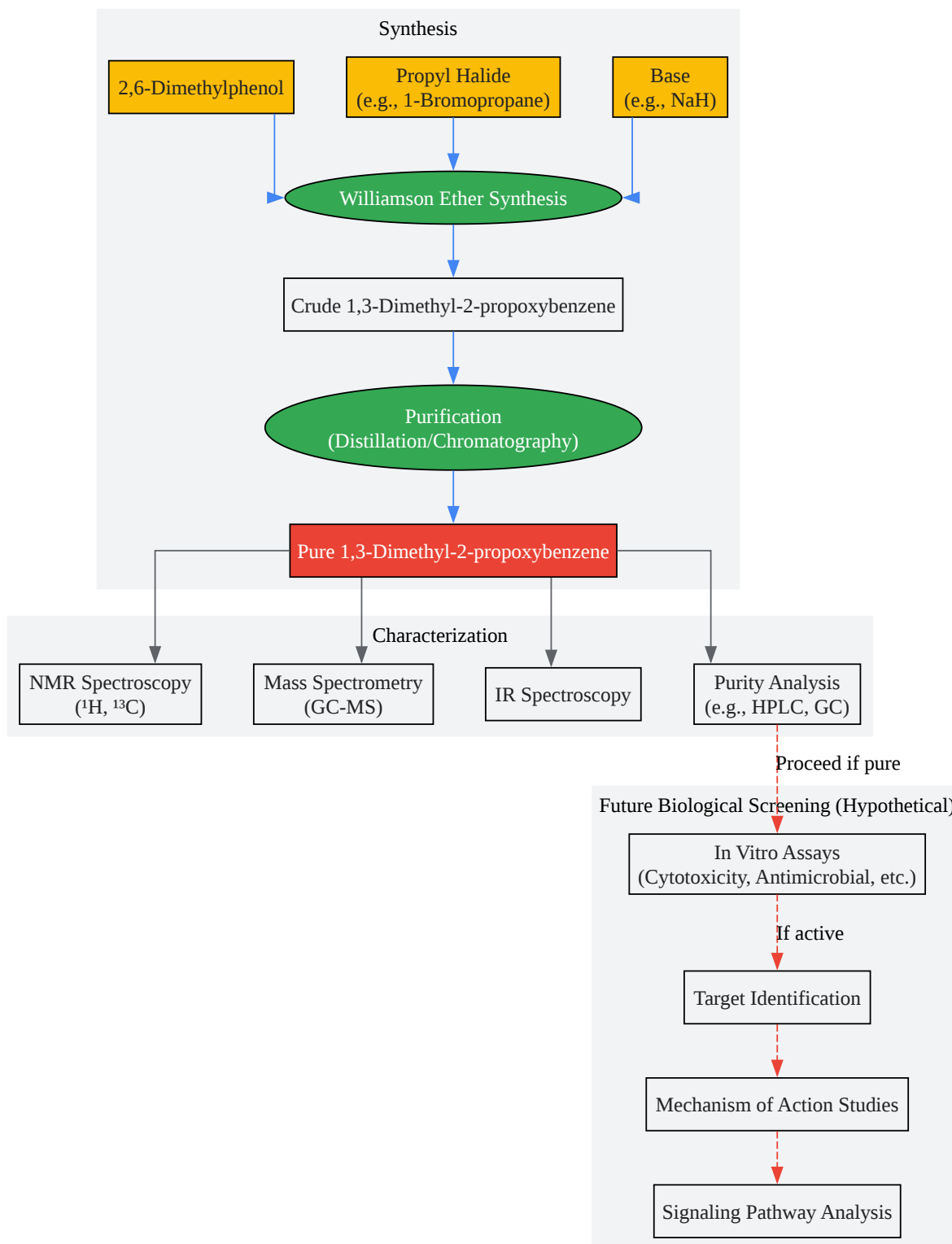
- Mass Spectrometry (GC-MS): The PubChem database lists GC-MS data for **1,3-Dimethyl-2-propoxybenzene**, showing characteristic peaks at m/z values of 164 (molecular ion), 122, and 107.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The PubChem database indicates the availability of a  $^{13}\text{C}$  NMR spectrum from SpectraBase.[\[7\]](#) A predicted  $^1\text{H}$  NMR spectrum is also available on some platforms.[\[8\]](#) However, detailed, experimentally verified NMR data with peak assignments from a peer-reviewed publication could not be found.

## Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including pharmacological and toxicological databases, yielded no specific information on the biological activity of **1,3-Dimethyl-2-propoxybenzene**. There are no published studies investigating its efficacy, mechanism of action, or potential therapeutic applications. Consequently, there is no information regarding its interaction with any known signaling pathways. While studies on other alkoxybenzene derivatives have shown a range of biological activities, including antimicrobial and anticancer effects, no such data exists for this particular compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Logical Relationships and Workflows

Given the lack of experimental data, a logical workflow for the synthesis and potential future investigation of **1,3-Dimethyl-2-propoxybenzene** can be proposed.



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A logical workflow for the synthesis and potential future investigation of **1,3-Dimethyl-2-propoxybenzene**.

## Conclusion

**1,3-Dimethyl-2-propoxybenzene** remains a chemical entity with a notable lack of in-depth scientific characterization in publicly accessible literature. While its synthesis can be confidently predicted to follow the well-established Williamson ether synthesis pathway, and basic physicochemical and spectroscopic data are available, there is a significant void in our understanding of its history, discovery, and, most importantly, its biological properties. This guide has collated the available information to provide a foundational understanding of the compound. The absence of research into its pharmacological effects presents an open field for future investigation, should a particular application or biological activity be discovered. For researchers, scientists, and drug development professionals, **1,3-Dimethyl-2-propoxybenzene** currently stands as a blank slate, with its potential yet to be explored.

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- To cite this document: BenchChem. [1,3-Dimethyl-2-propoxybenzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14600919#discovery-and-history-of-1-3-dimethyl-2-propoxybenzene]

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